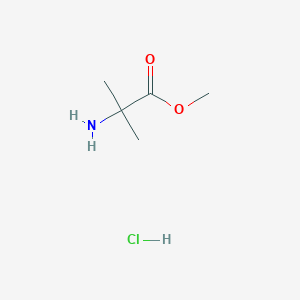

Methyl 2-aminoisobutyrate hydrochloride

説明

The exact mass of the compound Methyl 2-amino-2-methylpropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Alanine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

methyl 2-amino-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-5(2,6)4(7)8-3;/h6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWZNEDLYYLQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20532515 | |

| Record name | Methyl 2-methylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20532515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15028-41-8 | |

| Record name | α-Aminoisobutyric acid methyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15028-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20532515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-2-methylpropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-aminoisobutyrate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminoisobutyrate hydrochloride, also known as methyl α-aminoisobutyrate hydrochloride, is a non-proteinogenic amino acid ester derivative. It serves as a valuable biochemical reagent in life science research, particularly in studies related to amino acid transport systems.[1][2] Its structural rigidity, owing to the gem-dimethyl group, makes its parent amino acid, 2-aminoisobutyric acid (Aib), a strong helix inducer in peptides.[3] This technical guide provides a comprehensive overview of the fundamental properties, experimental protocols, and applications of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2][4] It is the hydrochloride salt of the methyl ester of 2-aminoisobutyric acid.

Quantitative Data Summary

The core physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 15028-41-8 | [1][2][5][6] |

| Molecular Formula | C₅H₁₂ClNO₂ | [4][5][6] |

| Molecular Weight | 153.61 g/mol | [2][4][5][6][7] |

| Appearance | White to off-white crystalline solid/powder | [2][4] |

| Melting Point | ~185°C (with decomposition) | [1][2][8] |

| Purity | ≥95% to ≥99% (commercially available) | [1][5] |

| Solubility | Slightly soluble in water.[1][2][8] Soluble in DMSO (100 mg/mL with ultrasonic treatment).[4][9] Sparingly soluble in methanol (B129727).[2] | [1][2][4][8][9] |

| InChI Key | NVWZNEDLYYLQJC-UHFFFAOYSA-N | [1][2][5] |

Experimental Protocols

This section details methodologies for the synthesis, preparation of experimental solutions, and analysis of this compound.

Synthesis Protocols

Several methods are reported for the synthesis of this compound.

This is a common and high-yielding method for the esterification of the parent amino acid.

Procedure:

-

Suspend 2-amino-2-methylpropionic acid (10 g, 96.9 mmol) in methanol (330 ml) in a reaction vessel.[2]

-

Cool the mixture in an ice bath.[2]

-

Slowly add thionyl chloride (17.68 ml, 242.25 mmol) dropwise to the cooled suspension.[2]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.[2]

-

Remove the solvent by vacuum distillation.[2]

-

Dry the resulting residue in an oven at 60°C to yield methyl 2-amino-2-methylpropionate hydrochloride as a white solid (yields of up to 98% have been reported).[2]

This method provides a convenient room temperature synthesis.

Procedure:

-

Place the amino acid (0.1 mol) in a round-bottom flask.[10]

-

Slowly add freshly distilled chlorotrimethylsilane (B32843) (0.2 mol) and stir the mixture.[10]

-

Add methanol (100 mL) to the mixture and continue stirring at room temperature.[10]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).[10]

-

Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the product.[10]

Preparation of Solutions for In Vitro and In Vivo Experiments

For reliable experimental results, it is crucial to prepare clear and stable solutions. Stock solutions are typically prepared in DMSO and can be stored at -80°C for up to 6 months or -20°C for 1 month.[4] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[4]

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

For a 1 mL working solution, take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.[4]

-

Add 50 µL of Tween-80 and mix again.[4]

-

Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is obtained. This results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

Procedure:

-

Prepare a stock solution in DMSO as described above.

-

For a 1 mL working solution, take 100 µL of the DMSO stock solution.

-

Add 900 µL of corn oil and mix thoroughly until a clear solution is achieved.[4]

Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure. The expected signals for the product are consistent with its structure.[2] For example, in DMSO-d6, characteristic peaks would be observed for the amine protons, the methyl ester protons, and the gem-dimethyl protons.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.[11] A reversed-phase column with a suitable mobile phase gradient can be used for separation and quantification.[11]

Biological Activity and Applications

The primary application of this compound in research is as a specific substrate for amino acid transport systems.[1][2] This allows for the study and characterization of these transport mechanisms in various biological systems.

While this compound itself is not directly implicated in specific signaling pathways in the available literature, its parent compound, 2-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid known to be a potent helix inducer in peptides.[3] This property is attributed to the steric constraints imposed by the gem-dimethyl group. Oligomers of Aib are known to form stable 3₁₀-helices.[3]

Mandatory Visualizations

Diagrams

Caption: Synthesis workflow for this compound.

Caption: Preparation of a saline-based formulation for in vivo studies.

Caption: Logical relationships of properties and applications.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory tract irritation.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid dust formation.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage in a freezer at -20°C is recommended.[2][6] The compound is hygroscopic and should be protected from moisture.

-

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off immediately with plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek medical attention.

-

References

- 1. 2-Aminoisobutyric acid methyl ester hydrochloride, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. ALPHA-AMINOISOBUTYRIC ACID METHYL ESTER HYDROCHLORIDE | 15028-41-8 [chemicalbook.com]

- 3. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | C5H12ClNO2 | CID 13258034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Aminoisobutyric acid methyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 9. medchemexpress.com [medchemexpress.com]

- 10. HPLC-NMR. Applications [imserc.northwestern.edu]

- 11. researchgate.net [researchgate.net]

Methyl 2-aminoisobutyrate hydrochloride chemical structure

An In-depth Technical Guide to Methyl 2-aminoisobutyrate Hydrochloride

Introduction

This compound is the hydrochloride salt of the methyl ester of α-aminoisobutyric acid (Aib). As a non-proteinogenic amino acid derivative, it serves as a crucial building block in peptidomimetics and synthetic peptide chemistry. The presence of the gem-dimethyl group on the α-carbon sterically constrains the peptide backbone, promoting the formation of stable helical secondary structures, such as 3₁₀- and α-helices. This guide provides a comprehensive overview of its chemical structure, synthesis, and detailed characterization data for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a white crystalline solid.[] Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | methyl 2-amino-2-methylpropanoate;hydrochloride | [] |

| Synonyms | H-Aib-OMe·HCl, 2-Methylalanine methyl ester hydrochloride | [] |

| CAS Number | 15028-41-8 | [2][3] |

| Molecular Formula | C₅H₁₂ClNO₂ | [2][3][4] |

| Molecular Weight | 153.61 g/mol | [2][4] |

| Appearance | White crystalline powder | [] |

| Melting Point | 178-182 °C | [] |

| SMILES | CC(C)(N)C(OC)=O.Cl | [3] |

| InChI Key | NVWZNEDLYYLQJC-UHFFFAOYSA-N | [2] |

Synthesis

The compound is typically synthesized via the esterification of 2-Amino-2-methylpropionic acid using methanol (B129727) in the presence of an activating agent such as thionyl chloride or hydrogen chloride gas. The thionyl chloride method is a common and high-yielding laboratory procedure.

Experimental Protocol: Esterification with Thionyl Chloride

This protocol describes the synthesis of this compound from 2-Amino-2-methylpropionic acid with a reported yield of 98%.[5]

Materials:

-

2-Amino-2-methylpropionic acid (10 g, 96.9 mmol)

-

Methanol (330 mL)

-

Thionyl chloride (17.68 mL, 242.25 mmol)

-

Reaction vial

-

Ice bath

-

Rotary evaporator

Procedure:

-

Combine 2-Amino-2-methylpropionic acid and methanol in a reaction vial.

-

Place the reaction vial in an ice bath to cool the mixture.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3 hours.

-

Upon completion, remove the solvent by vacuum distillation using a rotary evaporator.

-

Dry the resulting white solid residue in an oven at 60 °C to yield the final product.[5]

Caption: Synthesis of this compound.

Structural and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques include NMR and IR spectroscopy, mass spectrometry, and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The ¹H NMR spectrum confirms the presence of the key functional groups.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 8.75 | Broad | 3H | -NH₃⁺ | [5] |

| 3.75 | Singlet | 3H | -OCH₃ | [5] |

| 1.45 | Singlet | 6H | -C(CH₃)₂ | [5] |

| Solvent: DMSO-d₆, Frequency: 400 MHz[5] |

¹³C NMR Data Detailed experimental ¹³C NMR data for the hydrochloride salt were not available in the searched literature. Data for related compounds can be found in the Human Metabolome Database.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

ATR-IR Spectral Data A reference ATR-IR spectrum is available on PubChem.[7] Key expected absorption peaks are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3000-2800 | -NH₃⁺ | N-H stretch |

| ~2950 | C-H | Alkyl stretch |

| ~1740 | C=O | Ester stretch |

| ~1200 | C-O | Ester stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio, confirming the molecular weight of the free base.

MS Data Experimental mass spectrometry data for the hydrochloride salt is not detailed in the searched results. The molecular weight of the free base (Methyl 2-aminoisobutyrate) is 117.15 g/mol .

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and crystal packing information. Studies have been conducted at various low temperatures (10-100 K) and indicate the presence of rotational disorder in the ester methyl group.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₅H₁₂ClNO₂ |

| Crystal System | Data from specific publication required |

| Space Group | Data from specific publication required |

| Unit Cell Dimensions | Data from specific publication required |

| Temperature | 10, 30, 50, 70, 100 K |

Experimental and Analytical Workflow

The overall process from synthesis to final characterization follows a logical workflow to ensure the quality and identity of the final compound.

Caption: Workflow for synthesis and characterization.

References

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ALPHA-AMINOISOBUTYRIC ACID METHYL ESTER HYDROCHLORIDE | 15028-41-8 [chemicalbook.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0002299) [hmdb.ca]

- 7. This compound | C5H12ClNO2 | CID 13258034 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Methyl 2-aminoisobutyrate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-aminoisobutyrate hydrochloride is a synthetic amino acid analog that serves as a valuable tool for investigating the physiological and pathological roles of amino acid transport. As a derivative of 2-aminoisobutyric acid (AIB), its primary mechanism of action is intricately linked to a specific class of membrane transporters known as System A. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with System A transporters, the downstream signaling consequences, and detailed experimental protocols for its use in research. While direct kinetic data for the methyl ester hydrochloride form is limited, it is widely understood that the ester is rapidly hydrolyzed in biological systems to its active form, 2-(methylamino)isobutyric acid (MeAIB). Therefore, this guide will primarily focus on the well-characterized actions of MeAIB.

Core Mechanism of Action: Targeting System A Amino Acid Transporters

The principal molecular targets of this compound are the sodium-coupled neutral amino acid transporters (SNATs) that constitute the System A transport family. System A is a ubiquitous, Na+-dependent transport system responsible for the active uptake of small, neutral amino acids with short, polar, or linear side chains, such as alanine, serine, proline, and glutamine. The transport process is electrogenic, meaning it contributes to a net influx of positive charge across the cell membrane.

Methyl 2-aminoisobutyrate, particularly after its hydrolysis to MeAIB, acts as a specific, non-metabolizable substrate for System A transporters. This specificity makes it an excellent tool to competitively inhibit the transport of endogenous System A substrates and to study the activity and regulation of this transport system.

System A Transporter Subtypes

Three main subtypes of System A transporters have been identified:

-

SNAT1 (SLC38A1): Widely expressed, with high levels in the brain.

-

SNAT2 (SLC38A2): Ubiquitously expressed and highly regulated by hormones and nutrient availability.

-

SNAT4 (SLC38A4): Primarily expressed in the liver, placenta, and kidney.

MeAIB exhibits affinity for these subtypes, effectively blocking the transport of natural substrates.

Quantitative Data: Kinetics of System A Inhibition

The following tables summarize the available quantitative data for the interaction of MeAIB, the active form of this compound, with System A transporters.

| Substrate | Transporter | Km Value | Cell Type/System | Reference |

| [14C]MeAIB | SA1 (SNAT1) | ~140 µM | HeLa cells expressing rat SA1 | [1] |

| MeAIB | SNAT2 | ~0.6 mM | HY15549 iSNAT2 cells | [2] |

| Inhibitor | Substrate | Transporter | IC50 Value | Cell Type/System | Reference |

| L-alanine | MeAIB | SNAT2 | 1.9 mM | HY15549 iSNAT2 cells | [2] |

Signaling Pathways Modulated by System A Transport

The transport of amino acids via System A is not merely a mechanism for cellular nutrition; it is also a critical signaling event, most notably in the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway . mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.

The influx of amino acids, including those transported by System A, is a key upstream signal for the activation of mTOR complex 1 (mTORC1). This activation occurs at the lysosomal surface and involves a complex interplay of proteins, including the Rag GTPases. By inhibiting System A-mediated amino acid transport, this compound can effectively suppress mTORC1 signaling, leading to downstream effects on protein synthesis and cell growth.

Experimental Protocols

The following provides a detailed methodology for a key experiment to characterize the inhibitory effect of this compound on System A-mediated amino acid transport.

Protocol: Competitive Inhibition of Radiolabeled Amino Acid Uptake

Objective: To determine the inhibitory potency (e.g., IC50 or Ki) of this compound on the uptake of a known System A substrate.

Materials:

-

Cell line expressing System A transporters (e.g., HeLa, PC-3, or a cell line overexpressing a specific SNAT subtype).

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS) or a suitable balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Radiolabeled System A substrate (e.g., [14C]MeAIB, [3H]L-proline, or [3H]L-alanine).

-

This compound.

-

Scintillation cocktail.

-

Scintillation counter.

-

Multi-well cell culture plates (e.g., 24-well plates).

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells under standard conditions (e.g., 37°C, 5% CO2).

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or PBS).

-

Prepare a working solution of the radiolabeled amino acid in uptake buffer (e.g., HBSS) at a concentration close to its Km for the transporter.

-

Prepare a series of dilutions of this compound in uptake buffer to cover a range of concentrations for the competition assay.

-

-

Uptake Assay: a. On the day of the experiment, aspirate the culture medium from the wells and wash the cells twice with pre-warmed uptake buffer. b. Add 200 µL of uptake buffer containing the different concentrations of this compound (or vehicle control) to the respective wells. Pre-incubate for 10-15 minutes at 37°C. c. Initiate the uptake by adding 50 µL of the radiolabeled amino acid working solution to each well. d. Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake. e. Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer.

-

Cell Lysis and Scintillation Counting: a. Lyse the cells in each well by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). b. Transfer the cell lysate to a scintillation vial. c. Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Determine the protein concentration in each well to normalize the uptake data (e.g., using a BCA protein assay). b. Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. If the Km of the radiolabeled substrate is known, the Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate.

Conclusion

This compound, through its active form MeAIB, is a potent and specific inhibitor of System A amino acid transporters. Its mechanism of action involves competitive inhibition of the transport of small, neutral amino acids, which in turn modulates critical downstream signaling pathways, most notably the mTORC1 pathway. This makes it an indispensable tool for researchers in cell biology, pharmacology, and drug development for dissecting the roles of amino acid transport in health and disease. The provided data and protocols offer a solid foundation for the effective use of this compound in a research setting.

References

Methyl 2-aminoisobutyrate Hydrochloride: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-aminoisobutyrate hydrochloride, the methyl ester hydrochloride salt of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), is a versatile and powerful tool in modern biochemical and pharmaceutical research. Its unique structural feature—a gem-dimethyl group at the α-carbon—imparts significant conformational constraints, making it an invaluable building block for creating peptides with enhanced stability and specific secondary structures. This technical guide provides an in-depth overview of its primary research applications, complete with experimental protocols, quantitative data, and pathway visualizations to facilitate its integration into advanced research and development projects.

Core Applications in Research

The research applications of this compound and its parent amino acid, Aib, are centered on three key areas:

-

Peptide Synthesis: As a potent helix-inducing residue, Aib is used to engineer peptides with stable α-helical or 3₁₀-helical conformations. This is crucial for mimicking the helical domains of proteins involved in protein-protein interactions.[1][2] The gem-dimethyl group also provides steric hindrance, significantly increasing the peptide's resistance to proteolytic degradation.[3]

-

Amino Acid Transport Studies: The N-methylated derivative, N-methyl-α-aminoisobutyric acid (MeAIB), is a specific, non-metabolized substrate for the System A amino acid transport system.[4][5] This makes radiolabeled MeAIB an excellent probe for quantifying System A transporter activity, which is often upregulated in cancer cells and is sensitive to insulin.[6] The non-methylated form has also been used to investigate chloride-dependent amino acid transport in the intestine.[7][8]

-

Pharmaceutical Development: By enhancing helical stability and proteolytic resistance, the incorporation of Aib is a key strategy in the development of peptide-based therapeutics. Notable examples include the stabilization of Glucagon-Like Peptide-1 (GLP-1) analogues for the treatment of type 2 diabetes and the design of potent inhibitors of the p53-MDM2 interaction, a critical target in oncology.[1][9]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15028-41-8 | [10] |

| Molecular Formula | C₅H₁₂ClNO₂ | [10] |

| Molecular Weight | 153.61 g/mol | [10] |

| Appearance | White crystalline powder | [10] |

| Melting Point | 178-182 °C | [10] |

| Storage | Store at -20°C (under N₂) | [10] |

Table 2: Comparative Efficacy of Coupling Reagents for Sterically Hindered Aib Residues

| Coupling Reagent | Additive | Base | Relative Efficiency for Hindered Couplings | Key Advantages | Reference |

| HATU | HOAt | DIPEA/Collidine | Excellent | Highly reactive, faster reaction speed, lower risk of epimerization.[2][11] | [11] |

| HBTU | HOBt | DIPEA | Good | Widely used and cost-effective standard reagent.[12] | [11] |

| PyBOP | - | DIPEA | Very Good | Highly effective, particularly for difficult couplings. | [13] |

| PyBrOP | - | DIPEA | Excellent | More reactive than PyBOP, used when other reagents fail. | [13] |

| DIC | HOBt/HOAt | - | Moderate | Improved efficiency with additives; urea (B33335) byproduct is soluble. | [2] |

| COMU | - | DIPEA | Excellent | Safer (non-explosive byproducts) and has good solubility. | [2] |

Table 3: Impact of Aib Incorporation on Peptide Helicity (Determined by Circular Dichroism)

| Peptide Sequence | Aib Position(s) | % Helicity (Fraction, fH) | Conditions | Reference |

| S16 (Wild-type S peptide) | None | 5% | pH 6, 3.3°C | [14] |

| Ala4Aib (S peptide variant) | 4 | 15% | pH 6, 3.3°C | [14] |

| Boc-(L-Val-L-Val-Aib)₄-OMe | 3, 6, 9, 12 | Mixture of α- and 3₁₀-helices | TFE solvent | [14] |

| Ac-Ala-Aib-Ala-Lys-Ala-Aib-Lys-Ala-Lys-Ala-Aib-Gly-Gly-Tyr-NH₂ | 2, 6, 11 | High (stable helix) | pH 3.1, 25°C | [15] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aib-Containing Peptide

This protocol outlines a standard Fmoc/tBu-based solid-phase synthesis for incorporating an Aib residue into a peptide sequence. Due to the steric hindrance of Aib, a potent coupling reagent like HATU is recommended.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Aib-OH)

-

Coupling Reagent: HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc Deprotection Solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvent: DMF

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Methodology:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Aib Coupling (Hindered Coupling):

-

In a separate vial, dissolve Fmoc-Aib-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 1-2 minutes.

-

Add the activated solution to the deprotected resin.

-

Agitate for 2-4 hours. For particularly difficult couplings (e.g., Aib-Aib), the reaction time may be extended or a double coupling may be necessary.[11]

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the desired sequence.

-

Final Deprotection: Perform a final Fmoc deprotection (Step 2) to free the N-terminal amine.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (TFA/H₂O/TIS) to the resin.

-

Gently agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.

Protocol 2: Amino Acid Transport Assay Using Radiolabeled MeAIB

This protocol describes a method to measure the activity of the System A amino acid transporter in cultured cells using [¹⁴C] or [¹¹C]-labeled N-methyl-α-aminoisobutyric acid (MeAIB).

Materials:

-

Cultured cells (e.g., K562 human erythroleukemic cells)[4]

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Radiolabeled [¹⁴C]MeAIB or [¹¹C]MeAIB

-

Scintillation fluid and counter

-

Inhibitors (optional, for specificity controls)

Methodology:

-

Cell Culture: Culture cells to the desired confluency (e.g., logarithmic growth phase). For adherent cells, seed them in multi-well plates. For suspension cells, they can be assayed in microcentrifuge tubes.

-

Preparation:

-

Wash the cells twice with pre-warmed PBS to remove residual amino acids from the culture medium.

-

Pre-incubate the cells in PBS for 15-30 minutes at 37°C to deplete intracellular amino acid pools.

-

-

Uptake Assay:

-

Initiate the uptake by adding PBS containing a known concentration of radiolabeled MeAIB (e.g., 1-10 µM).

-

Incubate for a defined period (e.g., 1-15 minutes, determined from a time-course experiment to ensure initial linear uptake rates) at 37°C.

-

For inhibition studies, pre-incubate the cells with the inhibitor for a specified time before adding the radiolabeled MeAIB.

-

-

Termination of Uptake:

-

Rapidly terminate the transport by washing the cells three times with ice-cold PBS. This stops the transporter activity and removes extracellular radiolabel.

-

-

Cell Lysis and Quantification:

-

Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

Calculate the uptake rate as picomoles or nanomoles of MeAIB per milligram of protein per minute.

-

Compare the uptake rates between different experimental conditions (e.g., with and without an inhibitor, or between different cell lines).[4][6]

-

Visualizations: Workflows and Signaling Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

MeAIB Inhibition of System A and its Impact on the mTOR Signaling Pathway

Aib-Peptide Inhibition of the p53-MDM2 Interaction

References

- 1. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. System A amino acid transport in cultured human tumor cells: implications for tumor imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amino acid uptake in the skeletal muscle measured using [11C]methylaminoisobutyrate (MEAIB) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chloride dependent amino acid transport in the human small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloride-dependent amino acid transport in the small intestine: occurrence and significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Aib-based peptide backbone as scaffolds for helical peptide mimics. | Semantic Scholar [semanticscholar.org]

- 10. Amino Acid Uptake Assay Kit UP04 manual | DOJINDO [dojindo.com]

- 11. benchchem.com [benchchem.com]

- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 13. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. isw3.naist.jp [isw3.naist.jp]

Methyl 2-aminoisobutyrate Hydrochloride: A Technical Guide for Researchers

CAS Number: 15028-41-8

This technical guide provides an in-depth overview of Methyl 2-aminoisobutyrate hydrochloride, a key building block and research tool for scientists and professionals in drug development and biochemical research. This document outlines its chemical and physical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known by synonyms such as H-Aib-OMe HCl and 2-Methylalanine methyl ester hydrochloride, is a white crystalline solid.[1] It is the hydrochloride salt of the methyl ester of 2-aminoisobutyric acid (Aib), a non-proteinogenic amino acid.[2] The hydrochloride form enhances the compound's stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15028-41-8 | [3] |

| Molecular Formula | C₅H₁₂ClNO₂ | [3][4] |

| Molecular Weight | 153.61 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 178-182 °C | [1] |

| Boiling Point | 120.6°C at 760 mmHg | [4] |

| Solubility | Slightly soluble in water. | [5][6] |

| Storage Conditions | Store at -20°C, sealed away from moisture.[1][7] For long-term storage (up to 6 months), -80°C is recommended.[7] | |

| InChI Key | NVWZNEDLYYLQJC-UHFFFAOYSA-N | [4][8] |

Spectral Data

Table 2: Spectral Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | (400 MHz, DMSO-d6): δ 8.75 (br, 3H), 3.75 (s, 3H), 1.45 (s, 6H) | [9] |

Synthesis and Preparation

A common and efficient method for the synthesis of this compound is the esterification of 2-Aminoisobutyric acid using methanol (B129727) and a chlorinating agent like thionyl chloride or trimethylchlorosilane.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is adapted from established laboratory procedures.

Materials:

-

2-Amino-2-methylpropionic acid (2-Aminoisobutyric acid)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Ice bath

-

Reaction vial/flask with a stirrer

-

Rotary evaporator

-

Oven

Procedure:

-

Add 10 g (96.9 mmol) of 2-Amino-2-methylpropionic acid to 330 ml of methanol in a reaction vial.

-

Place the reaction vial in an ice bath to cool the mixture.

-

Slowly add 17.68 ml (242.25 mmol) of thionyl chloride dropwise to the stirred solution.

-

After the complete addition of thionyl chloride, remove the ice bath and continue stirring the reaction mixture at room temperature for 3 hours.

-

Upon completion of the reaction, remove the solvent (methanol) and any excess reagents by vacuum distillation using a rotary evaporator.

-

Dry the resulting residue in an oven at 60 °C to obtain Methyl 2-amino-2-methylpropionate hydrochloride as a white solid. The expected yield is approximately 98%.

Caption: Synthesis of Methyl 2-aminoisobutyrate HCl.

Applications in Research and Drug Development

This compound serves as a valuable tool in several areas of scientific research.

Amino Acid Transport Studies

The non-esterified form of this compound, α-methylaminoisobutyric acid (MeAIB), is a specific and non-metabolizable substrate for the System A amino acid transporters, particularly SNAT2 (Sodium-coupled Neutral Amino Acid Transporter 2).[10][11] System A transporters are responsible for the sodium-dependent uptake of small, neutral amino acids. By using radiolabeled MeAIB, researchers can study the activity and regulation of this transport system. Inhibition of SNAT2 by MeAIB has been shown to significantly reduce the intracellular concentration of several amino acids, thereby impacting protein synthesis and cell growth.[10] This makes this compound a useful precursor for generating MeAIB in situ for such studies.

Caption: SNAT2-mediated amino acid transport and its inhibition.

Peptide Synthesis

Due to the gem-dimethyl group on its alpha-carbon, 2-aminoisobutyric acid (Aib) acts as a strong helix inducer in peptides.[2] Incorporating Aib residues into a peptide sequence promotes the formation of a 3₁₀-helical secondary structure. This compound is a convenient building block for introducing Aib into peptides during solid-phase peptide synthesis (SPPS).

Experimental Protocol: General Incorporation into a Peptide Chain via SPPS (Fmoc-based)

This protocol outlines the general steps for incorporating an amino acid, such as Aib derived from this compound, into a growing peptide chain on a solid support using Fmoc chemistry.

Materials:

-

Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)

-

This compound (requires N-terminal Fmoc protection prior to use)

-

Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

-

Coupling reagents: e.g., HBTU/HOBt or HATU in DMF

-

Activator base: Diisopropylethylamine (DIEA)

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution to the resin and agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected Methyl 2-aminoisobutyrate, coupling reagents, and activator base in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours to allow for complete coupling.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

Caption: General workflow for solid-phase peptide synthesis.

Intermediate in Pharmaceutical Synthesis

This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds, including those targeting neurological disorders. Its structural features can be modified to develop novel therapeutic agents with improved pharmacological properties.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[12]

Table 3: GHS Hazard Statements and Precautionary Measures

| Hazard Statement | Precautionary Measures | Reference(s) |

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth. | [12] |

| H315: Causes skin irritation | P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P362+P364: Take off contaminated clothing and wash it before reuse. | [12] |

| H319: Causes serious eye irritation | P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [12] |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

-

Avoid dust formation.[13]

-

Store in a tightly closed container in a dry and cool place.[13]

Conclusion

This compound is a versatile and valuable compound for researchers in chemistry, biology, and medicine. Its utility as a specific substrate for studying amino acid transport, a helix-inducing building block in peptide synthesis, and an intermediate for pharmaceutical development makes it a crucial reagent in modern scientific discovery. Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 2-Aminoisobutyric acid methyl ester hydrochloride, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2-Aminoisobutyric acid methyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 2-Aminoisobutyric acid methyl ester hydrochloride, 99% 1 g | Request for Quote [thermofisher.com]

- 9. ALPHA-AMINOISOBUTYRIC ACID METHYL ESTER HYDROCHLORIDE | 15028-41-8 [chemicalbook.com]

- 10. The Regulatory Role of MeAIB in Protein Metabolism and the mTOR Signaling Pathway in Porcine Enterocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. System A amino acid transporters regulate glutamine uptake and attenuate antibody‐mediated arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 2-aminoisobutyrate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-aminoisobutyrate hydrochloride, a non-proteinogenic amino acid derivative of significant interest in biochemical and pharmaceutical research. This document details its chemical and physical properties, provides established synthesis protocols, and explores its primary biological application as a tool for studying amino acid transport systems. Particular focus is given to its interaction with the System A amino acid transport mechanism. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their experimental workflows.

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of 2-aminoisobutyric acid. Its structure features a quaternary carbon atom, a characteristic that sterically hinders peptide bond formation and influences its biological activity. The hydrochloride form enhances its stability and solubility in aqueous solutions.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 153.61 g/mol | [1][2] |

| CAS Number | 15028-41-8 | [2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | ~185 °C (decomposition) | [4] |

| Solubility | DMSO: 100 mg/mL (651.00 mM) Slightly soluble in water. | [1] |

| Purity | ≥99% | [2] |

Spectroscopic Data

The proton NMR spectrum of this compound provides characteristic signals corresponding to its molecular structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.75 | broad singlet | 3H | -NH₃⁺ |

| ~3.75 | singlet | 3H | -OCH₃ |

| ~1.45 | singlet | 6H | -C(CH₃)₂ |

Note: Spectral data can vary slightly based on the solvent and instrument used.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~175 | C=O (ester carbonyl) |

| ~55 | -OCH₃ |

| ~50 | Quaternary Carbon (-C(CH₃)₂) |

| ~25 | -C(CH₃)₂ |

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode |

| 3100-3000 | N-H | Stretch (Ammonium salt) |

| 2950-2850 | C-H | Stretch (Alkyl) |

| ~1740 | C=O | Stretch (Ester) |

| ~1200 | C-O | Stretch (Ester) |

The mass spectrum of this compound, under appropriate ionization conditions (e.g., Electrospray Ionization), would show a molecular ion peak corresponding to the free base (Methyl 2-aminoisobutyrate). Fragmentation patterns would likely involve the loss of the methoxycarbonyl group or cleavage adjacent to the quaternary carbon.

| m/z (Predicted) | Fragment |

| 118.08 | [M+H]⁺ (protonated free base) |

| 59.04 | [COOCH₃]⁺ |

| 58.07 | [M - COOCH₃]⁺ |

Synthesis Protocols

The synthesis of this compound is most commonly achieved through the esterification of 2-aminoisobutyric acid. Two prevalent methods are detailed below.

Method 1: Esterification using Thionyl Chloride in Methanol

This is a classic and efficient method for the esterification of amino acids.

Caption: Workflow for the synthesis of this compound using thionyl chloride.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminoisobutyric acid (1 equivalent) in anhydrous methanol.

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension.[5] Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), or gently heat to reflux until the reaction is complete (monitored by TLC).[4][6]

-

Workup and Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield pure this compound.

Method 2: Esterification using Trimethylchlorosilane (TMSCl) in Methanol

This method offers a milder alternative to the thionyl chloride procedure.[7]

Caption: Workflow for the synthesis of this compound using TMSCl.

-

Reaction Setup: In a round-bottom flask, suspend 2-aminoisobutyric acid (1 equivalent) in anhydrous methanol.[7]

-

Reagent Addition: To the stirred suspension, slowly add trimethylchlorosilane (2 equivalents).[7]

-

Reaction: Stir the resulting mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.[7]

-

Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product. The product can be further purified by washing with a non-polar solvent like diethyl ether to remove any non-polar impurities, followed by drying under vacuum.

Biological Activity and Applications

Methyl 2-aminoisobutyrate is a non-metabolizable analog of the amino acid alanine. Its primary utility in research is as a specific substrate for studying amino acid transport systems, particularly System A.[6]

Amino Acid Transport System A

System A is a sodium-dependent transporter for small, neutral amino acids such as alanine, serine, and proline.[8] It plays a crucial role in cellular nutrition, growth, and volume regulation.[8] The transport process is an active transport mechanism, meaning it requires energy to move amino acids against their concentration gradient. This energy is derived from the sodium gradient maintained by the Na⁺/K⁺-ATPase pump.[9]

Signaling Pathway and Transport Mechanism

Caption: Mechanism of amino acid transport via the sodium-dependent System A transporter.

Experimental Protocol: Radiolabeled Amino Acid Uptake Assay

This protocol outlines a general procedure for measuring the uptake of radiolabeled Methyl 2-aminoisobutyrate (or its parent compound, 2-aminoisobutyric acid, AIB) to characterize System A transport activity in cultured cells.[10]

-

Cultured cells of interest

-

Complete cell culture medium

-

Krebs-Ringer-HEPES (KRH) buffer

-

Radiolabeled [³H]-AIB or [¹⁴C]-AIB

-

Unlabeled AIB (for competition assays)

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

-

Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.

-

Pre-incubation: Aspirate the culture medium and wash the cells twice with KRH buffer. Pre-incubate the cells in KRH buffer for a defined period (e.g., 30 minutes) at 37°C.

-

Uptake Assay: Initiate the uptake by adding KRH buffer containing a known concentration of radiolabeled AIB. For competition experiments, include a high concentration of unlabeled AIB in the uptake buffer.

-

Incubation: Incubate the cells for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Plot the uptake over time to determine the initial rate of transport.

Conclusion

This compound is an invaluable tool for researchers in the fields of biochemistry, cell biology, and drug development. Its stability, solubility, and specific interaction with the System A amino acid transporter make it an ideal probe for investigating nutrient transport mechanisms and their role in cellular physiology and disease. The detailed protocols and data presented in this guide aim to facilitate its effective use in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. pianetachimica.it [pianetachimica.it]

- 5. researchgate.net [researchgate.net]

- 6. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino acid transport system A resembles system N in sequence but differs in mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amino acid transport System A resembles System N in sequence but differs in mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-aminoisobutyrate Hydrochloride as a Biochemical Reagent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-aminoisobutyrate hydrochloride is a non-proteinogenic amino acid derivative that serves as a valuable tool in biochemical and pharmaceutical research. Its primary utility lies in its function as a specific, non-metabolizable substrate for the System A neutral amino acid transporters, making it an ideal probe for studying amino acid transport kinetics and regulation. Furthermore, its unique structural properties are leveraged in peptide chemistry to induce and stabilize helical conformations, thereby enhancing the metabolic stability and therapeutic potential of peptide-based drugs. This guide provides a comprehensive overview of the biochemical applications, experimental protocols, and relevant quantitative data for this compound.

Physicochemical Properties and Handling

This compound is the hydrochloride salt of the methyl ester of α-aminoisobutyric acid (AIB). It is a white to off-white solid that is slightly soluble in water.[1] For experimental use, it is often dissolved in buffers or cell culture media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15028-41-8 | [2][3] |

| Molecular Formula | C₅H₁₂ClNO₂ | [2][4] |

| Molecular Weight | 153.61 g/mol | [2][4] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Purity | Typically ≥95% | [2] |

| Melting Point | 178-182 °C | [1][5] |

| Solubility | Slightly soluble in water | [1] |

| Storage | Store at -20°C, sealed and away from moisture. Stock solutions can be stored at -80°C for up to 6 months. |

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[1][5] Work should be conducted in a well-ventilated area.[1][5] In case of contact with skin or eyes, rinse immediately with plenty of water.[5]

Biochemical Applications

The utility of this compound as a biochemical reagent stems from two key properties: its specific interaction with a class of amino acid transporters and its conformational effects on peptides.

Probing Amino Acid Transport Systems

Methyl 2-aminoisobutyrate and its non-esterified form, α-aminoisobutyric acid (AIB), are widely used as specific substrates for the System A family of amino acid transporters (including SNAT1 and SNAT2).[6][7] These transporters are sodium-dependent and play a crucial role in cellular nutrition and growth. The key advantages of using AIB and its derivatives as probes are:

-

Specificity: They are primarily transported by System A, with minimal interaction with other transport systems like System L.

-

Non-metabolizable: Once inside the cell, they are not incorporated into proteins or otherwise metabolized, allowing for the direct measurement of transport activity.[8]

This makes radiolabeled AIB an excellent tool for quantifying System A transport activity in various cell types and tissues under different physiological and pathological conditions.

Table 2: Quantitative Data on the Interaction of α-Aminoisobutyric Acid (AIB) and its Analogs with Amino Acid Transporters

| Compound | System/Cell Type | Parameter | Value | Reference(s) |

| α-(methylamino)isobutyric acid (MeAIB) | Primary hepatocytes (in vitro) | Inhibition of proliferation | 56% ± 4% at 5 mmol/L | [9] |

| α-(methylamino)isobutyric acid (MeAIB) | HeLa cells expressing SA1 (System A transporter) | Kₘ for uptake | ~140 µM | [10] |

| α-(methylamino)isobutyric acid (MeAIB) | HeLa cells expressing SA1 (System A transporter) | IC₅₀ for inhibition of [¹⁴C]MeAIB uptake by Alanine | 0.27 ± 0.05 mM | [10] |

| α-(methylamino)isobutyric acid (MeAIB) | HeLa cells expressing SA1 (System A transporter) | IC₅₀ for inhibition of [¹⁴C]MeAIB uptake by Proline | 0.41 ± 0.08 mM | [10] |

| α-(methylamino)isobutyric acid (MeAIB) | HeLa cells expressing SA1 (System A transporter) | IC₅₀ for inhibition of [¹⁴C]MeAIB uptake by Glutamine | 0.51 ± 0.19 mM | [10] |

| α-(methylamino)isobutyric acid (MeAIB) | HeLa cells expressing SA1 (System A transporter) | IC₅₀ for inhibition of [¹⁴C]MeAIB uptake by Serine | 0.36 ± 0.1 mM | [10] |

| α-aminoisobutyric acid (AIB) | Streptococcus lactis ML3 | Kₘ for uptake | Low-affinity | [11][12] |

| α-aminoisobutyric acid (AIB) | Rat skeletal muscles | Transport System | Na⁺-dependent (System A) | [13] |

| α-aminoisobutyric acid (AIB) | Human leukemic lymphocytes | Inhibition by Cortisol (10 µM) | 43.4 ± 4.1% reduction in V₀ | [14] |

Constraining Peptide Conformation

The incorporation of AIB into peptide sequences is a well-established strategy in peptide design and drug development.[15][16] The gem-dimethyl group on the α-carbon of AIB sterically hinders bond rotation, forcing the peptide backbone into a helical conformation, most commonly a 3₁₀-helix or an α-helix.[15][17] This conformational constraint offers several advantages:

-

Increased Metabolic Stability: The helical structure can protect the peptide from proteolytic degradation, increasing its in vivo half-life.[18]

-

Enhanced Biological Activity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to its target is reduced, potentially leading to higher affinity and potency.

-

Improved Pharmacokinetic Properties: The constrained conformation can influence properties such as membrane permeability.

This makes AIB a valuable building block for the synthesis of peptide mimetics and therapeutics with improved drug-like properties.

Experimental Protocols

Radiolabeled Amino Acid Uptake Assay

This protocol describes a general method for measuring the activity of System A amino acid transport in cultured cells using radiolabeled α-aminoisobutyric acid.

Materials:

-

Cultured cells of interest

-

24-well cell culture plates

-

Krebs-Ringer-HEPES (KRH) buffer (or other suitable physiological buffer)

-

Radiolabeled [¹⁴C]α-aminoisobutyric acid

-

Unlabeled this compound (for competition experiments)

-

Ice-cold KRH buffer

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

-

Protein assay reagents (e.g., BCA or Bradford)

Procedure:

-

Cell Culture: Seed cells in 24-well plates and grow to near confluency.

-

Preparation: On the day of the assay, aspirate the growth medium and wash the cell monolayers twice with pre-warmed KRH buffer.

-

Pre-incubation: Add KRH buffer to each well and pre-incubate the plates at 37°C for 30-60 minutes to deplete endogenous amino acids.

-

Uptake Initiation: Aspirate the pre-incubation buffer and add KRH buffer containing a known concentration of [¹⁴C]AIB. For competition or inhibition studies, co-incubate with unlabeled this compound or other inhibitors.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 10, 20 minutes) to determine the initial rate of uptake.

-

Termination: To stop the transport, aspirate the radioactive medium and immediately wash the cells three times with ice-cold KRH buffer.

-

Cell Lysis: Add a suitable lysis buffer to each well and incubate to ensure complete cell lysis.

-

Quantification:

-

Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Use another aliquot of the cell lysate to determine the total protein concentration for normalization of the uptake data.

-

-

Data Analysis: Calculate the rate of uptake (e.g., in nmol/mg protein/min). For kinetic studies, perform the assay with varying concentrations of [¹⁴C]AIB to determine the Kₘ and Vₘₐₓ.

Incorporation of AIB into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This section provides a general overview of the incorporation of Fmoc-Aib-OH into a peptide sequence using standard solid-phase peptide synthesis protocols.

Materials:

-

Fmoc-Aib-OH

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Coupling reagents (e.g., HBTU/HOBt/DIPEA or DIC/Oxyma)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Preparation: The synthesis is performed on a solid support resin, which is swelled in a suitable solvent like DMF.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed using a solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents.

-

Coupling: Fmoc-Aib-OH is activated using coupling reagents and then added to the resin to form a peptide bond with the deprotected N-terminus of the peptide chain. Due to the steric hindrance of the gem-dimethyl group, coupling of AIB may require longer reaction times or stronger coupling agents compared to standard amino acids.[19]

-

Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.

-

Repeat: The cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail, typically containing TFA.

-

Purification and Characterization: The crude peptide is precipitated with cold ether, and the final product is purified by reverse-phase HPLC and characterized by mass spectrometry.

Signaling Pathway Interactions

Direct modulation of intracellular signaling pathways by this compound is not well-documented. Its primary biochemical effect is at the level of the cell membrane, influencing the intracellular pool of amino acids through its interaction with System A transporters.

However, by altering the intracellular concentration of amino acids, it can indirectly influence signaling pathways that are sensitive to amino acid availability. For instance, the inhibition of SNAT2 (a System A transporter) by the related compound α-(methylamino)isobutyric acid (MeAIB) has been shown to suppress cell proliferation and protein synthesis by inhibiting the phosphorylation of mTOR, a key regulator of cell growth and metabolism.[20] This suggests that this compound could be used as a tool to study the downstream consequences of System A transport inhibition on signaling networks like the mTOR pathway.

Conclusion

This compound is a versatile and valuable reagent for researchers in biochemistry and drug development. Its well-characterized role as a specific, non-metabolizable substrate for System A amino acid transporters makes it an indispensable tool for studying amino acid transport and its role in cellular physiology. Furthermore, its ability to impose conformational constraints on peptides provides a powerful strategy for designing metabolically stable and potent peptide-based therapeutics. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the effective utilization of this compound in a research setting.

References

- 1. canbipharm.com [canbipharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Methyl 2-aminobutanoate hydrochloride | C5H12ClNO2 | CID 13283515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Impact of Inhibition of Glutamine and Alanine Transport on Cerebellar Glial and Neuronal Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. System A amino acid transporters regulate glutamine uptake and attenuate antibody‐mediated arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and quality assurance of [11C]alpha-aminoisobutyric acid (AIB), a potential radiotracer for imaging and amino acid transport studies in normal and malignant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of system A amino acid transport and hepatocyte proliferation following partial hepatectomy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Characteristics and energy requirements of an alpha-aminoisobutyric acid transport system in Streptococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characteristics and energy requirements of an alpha-aminoisobutyric acid transport system in Streptococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characteristics of alpha-aminoisobutyric acid transport in rat skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alpha-aminoisobutyric acid transport in human leukemic lymphocytes: in vitro characteristics and inhibition by cortisol and cycloheximide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Designing amino acid residues with single-conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]

- 20. The Regulatory Role of MeAIB in Protein Metabolism and the mTOR Signaling Pathway in Porcine Enterocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2-aminoisobutyrate Hydrochloride: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-aminoisobutyrate hydrochloride, the hydrochloride salt of the methyl ester of α-aminoisobutyric acid (AIB), has emerged as a valuable building block in peptidomimetics and pharmaceutical development. Its parent amino acid, AIB, is a non-proteinogenic amino acid known for inducing helical conformations in peptides, thereby enhancing their biological activity and stability. This technical guide provides a comprehensive overview of this compound, tracing its historical roots to early studies on AIB esters and detailing modern, efficient synthesis protocols. The document presents key physicochemical and spectroscopic data in a structured format and includes detailed experimental methodologies. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding for researchers and drug development professionals.

Discovery and History

The history of this compound is intrinsically linked to the study of its parent compound, α-aminoisobutyric acid (AIB). AIB, a non-proteinogenic amino acid, was first identified in fungal metabolites, such as the antibiotic alamethicin.[1] Its unique gem-dimethyl group at the α-carbon imparts significant conformational constraints on peptide backbones, promoting helical structures.[1] This property has made AIB and its derivatives, including this compound, of great interest in medicinal chemistry and peptide engineering.

One of the earliest comprehensive studies on the esters of α-aminoisobutyric acid was published in 1946 by Ralph A. Jacobson in the Journal of the American Chemical Society.[2] Jacobson's work explored the properties and synthesis of various esters of AIB, laying the groundwork for future research into these compounds. While the primary focus of this early work was on the stability and properties of higher esters, it established the fundamental chemistry for the synthesis of AIB esters.

The development of more efficient esterification methods for amino acids throughout the 20th century, such as the use of thionyl chloride in methanol (B129727), provided more direct and higher-yielding routes to compounds like this compound. These advancements have made the compound readily accessible for its use as an intermediate in the synthesis of pharmaceuticals and for research in areas such as amino acid transport systems.[3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 15028-41-8 | [4] |

| Molecular Formula | C₅H₁₂ClNO₂ | [4] |

| Molecular Weight | 153.61 g/mol | [4] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 178-182 °C | [4] |

| Solubility | Slightly soluble in water |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.75 (br, 3H), 3.75 (s, 3H), 1.45 (s, 6H) | [3] |

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of α-aminoisobutyric acid. Below are detailed protocols for both a historical and a modern, widely used method.

Historical Synthesis: Fischer Esterification (Conceptual Reconstruction based on Jacobson, 1946)

Methodology:

-

Reaction Setup: A suspension of α-aminoisobutyric acid in a large excess of methanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or gaseous hydrogen chloride, is added to the suspension.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours to drive the equilibrium towards the ester product.

-

Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable solvent and the hydrochloride salt is precipitated by the addition of a non-polar solvent like diethyl ether.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Modern Synthesis: Thionyl Chloride in Methanol

A more contemporary and efficient method for the synthesis of this compound involves the use of thionyl chloride in methanol. This method is often preferred due to its milder reaction conditions and high yields.

Methodology:

-

Reaction Setup: To a suspension of 2-Amino-2-methylpropionic acid (10 g, 96.9 mmol) in methanol (330 ml) in a reaction vial, place the vial in an ice bath.[3]

-

Reagent Addition: Slowly add thionyl chloride (17.68 ml, 242.25 mmol) dropwise to the cooled suspension while stirring.[3]

-

Reaction: After the complete addition of thionyl chloride, remove the ice bath and continue stirring the reaction mixture at room temperature for 3 hours.[3]

-

Solvent Removal: Upon completion of the reaction, remove the solvent by vacuum distillation.[3]

-

Drying: Dry the resulting residue in an oven at 60 °C to obtain this compound as a white solid. The reported yield for this method is typically high, around 98%.[3]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows related to this compound.

Caption: General synthesis workflow for this compound.

Caption: Chemical relationships between AIB, its methyl ester, and hydrochloride salt.

References

Methodological & Application

Synthesis of Methyl 2-aminoisobutyrate Hydrochloride: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of Methyl 2-aminoisobutyrate hydrochloride, a valuable building block in organic synthesis and drug discovery. Two common and effective methods are presented: the thionyl chloride method and the trimethylchlorosilane (TMSCl) method. This guide includes step-by-step procedures, a summary of quantitative data for comparison, and a visual representation of the experimental workflow to aid in the successful synthesis and characterization of the target compound.

Introduction

This compound is the methyl ester of 2-aminoisobutyric acid. The esterification of amino acids is a fundamental transformation in peptide synthesis and the development of peptidomimetics and other pharmaceutically active compounds. The hydrochloride salt form enhances the stability and solubility of the amino ester. The two protocols detailed below utilize readily available reagents and offer high yields of the desired product.

Experimental Protocols

Two primary methods for the synthesis of this compound are outlined below.

Protocol 1: Thionyl Chloride Method